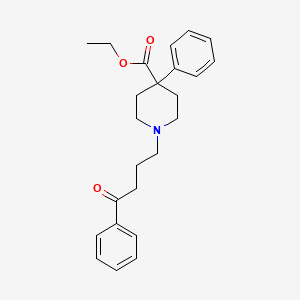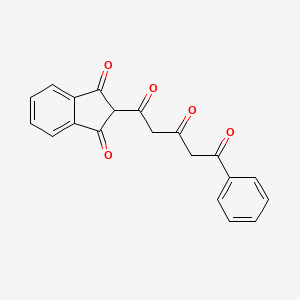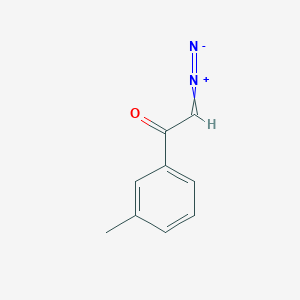
Ethanone, 2-diazo-1-(3-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-diazo-1-(3-methylphenyl)-: is an organic compound with the molecular formula C9H8N2O . It is a diazo compound, characterized by the presence of a diazo group (-N2) attached to the ethanone structure. This compound is known for its versatility in synthetic organic chemistry, particularly in photochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-diazo-1-(3-methylphenyl)- typically involves the diazotization of the corresponding amine precursor. One common method is the reaction of 3-methylacetophenone with diazomethane under controlled conditions to introduce the diazo group .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where safety measures are crucial due to the potential explosiveness of diazo compounds. The reaction conditions are carefully monitored to ensure the stability and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethanone, 2-diazo-1-(3-methylphenyl)- undergoes various types of chemical reactions, including:
Photochemical Reactions: It can participate in photochemical reactions, where light energy is used to induce chemical changes.
Wolff Rearrangement: This compound can undergo Wolff rearrangement to form phenylacetic acids through a ketene intermediate.
Common Reagents and Conditions:
Photochemical Reactions: Typically involve the use of ultraviolet light or other light sources to initiate the reaction.
Wolff Rearrangement: Requires thermal or photochemical activation to proceed.
Major Products:
Photochemical Reactions: Can yield various products depending on the reaction conditions and the presence of other reactants.
Wolff Rearrangement: Produces phenylacetic acids as major products.
Applications De Recherche Scientifique
Ethanone, 2-diazo-1-(3-methylphenyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethanone, 2-diazo-1-(3-methylphenyl)- involves the generation of reactive intermediates, such as ketenes, upon activation by light or heat. These intermediates can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reactants .
Comparaison Avec Des Composés Similaires
- Ethanone, 2-diazo-1-(4-methylphenyl)-
- 2-Diazo-1-(4-hydroxyphenyl)ethanone
Comparison: Ethanone, 2-diazo-1-(3-methylphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to Ethanone, 2-diazo-1-(4-methylphenyl)-, the position of the methyl group can lead to different steric and electronic effects, impacting the compound’s behavior in chemical reactions .
Propriétés
Numéro CAS |
7023-80-5 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-diazo-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8N2O/c1-7-3-2-4-8(5-7)9(12)6-11-10/h2-6H,1H3 |
Clé InChI |
FZUZAYDXKLWUDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


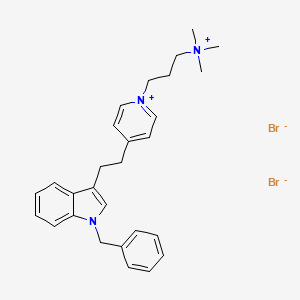
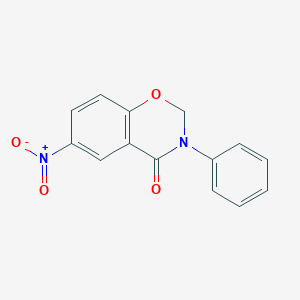
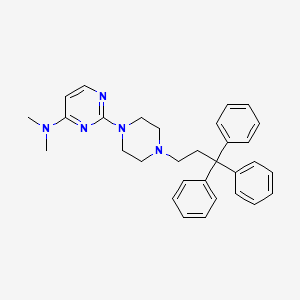
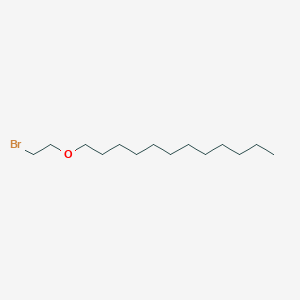
![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
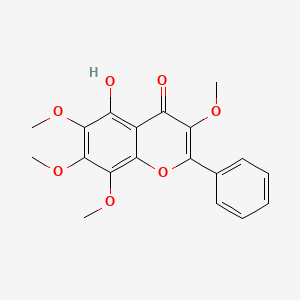
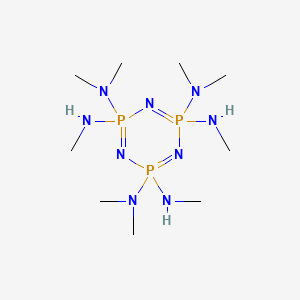




![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)
